6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate in ethanol with 3-substituted 3-aminopyrazoles and 5-amino-1,2,4-triazole . The reaction is carried out under reflux conditions, and the presence of alkali can lead to rearrangement of the products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and antiviral agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxycarbonyl-7-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the phenyl group.
7-Amino-6-ethoxycarbonylpyrazolo[1,5-a]pyrimidine: Contains an amino group instead of a phenyl group.
Uniqueness
6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of both ethoxycarbonyl and phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
313249-40-0 |
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Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
6-ethoxycarbonyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C17H15N3O4/c1-3-24-17(23)14-10(2)20-13(9-12(19-20)16(21)22)18-15(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,21,22) |
InChI Key |
OOSLNHZWGTXZBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)O)N=C1C3=CC=CC=C3)C |
Origin of Product |
United States |
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